

4-methoxypyridine-2-carboxylic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxypicolinic acid

Cat. No.: B157309

[Get Quote](#)

An In-Depth Technical Guide to 4-Methoxypyridine-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methoxypyridine-2-carboxylic acid, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights to bridge theory with practical laboratory application.

Introduction and Strategic Importance

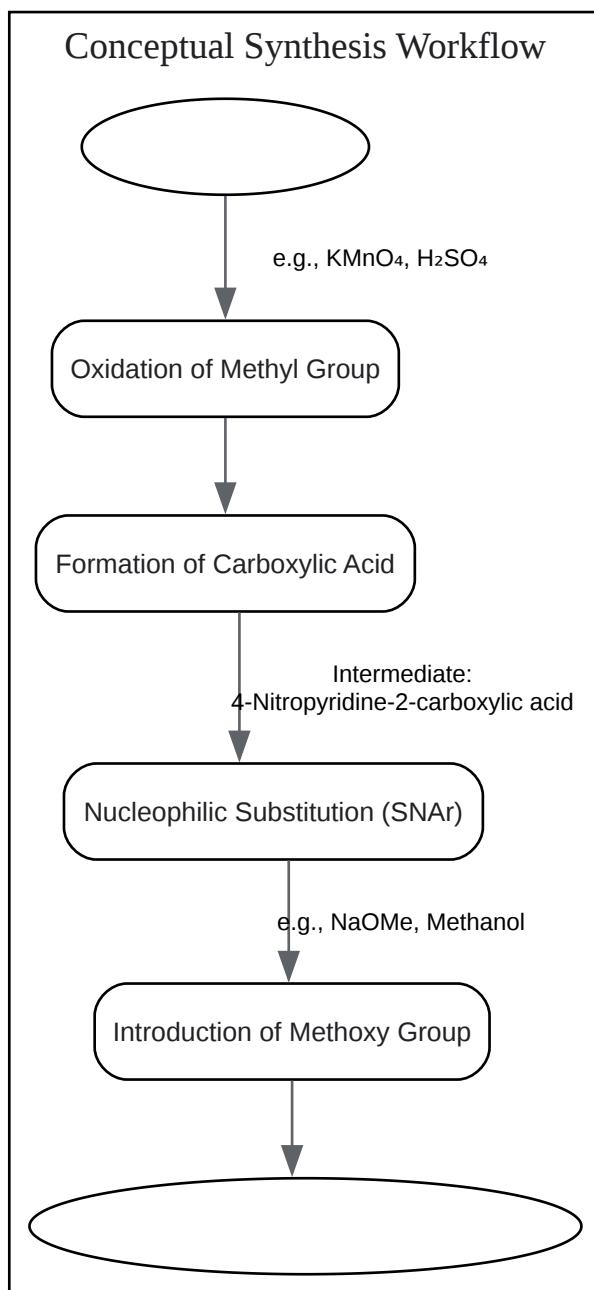
4-Methoxypyridine-2-carboxylic acid, also known as **4-methoxypicolinic acid**, is an aromatic heterocyclic compound distinguished by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methoxy group at the 4-position.^{[1][2]} This specific arrangement of functional groups imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.

The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the carboxylic acid provides a reactive handle for amide bond formation, esterification, and other derivatizations.^{[2][3]} The electron-donating methoxy group influences the reactivity of the pyridine ring, particularly towards electrophilic and nucleophilic substitution reactions.^[2] Its utility is prominently noted in the development of pharmaceuticals and agrochemicals, where it serves as a scaffold to construct biologically active molecules.^{[2][4]} Notably, it is a key intermediate for preparing diacid analogs that act as glycogen phosphorylase inhibitors.^{[2][5]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application. The key properties of 4-methoxypyridine-2-carboxylic acid are summarized below.

Table 1: Core Physicochemical Properties


Property	Value	Source(s)
IUPAC Name	4-methoxypyridine-2-carboxylic acid	PubChem[1]
Synonyms	4-Methoxypicolinic acid	PubChem[1]
CAS Number	29082-91-5	Sigma-Aldrich
Molecular Formula	C ₇ H ₇ NO ₃	PubChem[1]
Molecular Weight	153.14 g/mol	PubChem[1], Sigma-Aldrich
Appearance	Off-white powder or solid	CymitQuimica[2]
pKa (Predicted)	2.44 ± 0.10	ChemBK[6]
Solubility	DMSO (Slightly), Methanol (Very Slightly)	ChemBK[6]
SMILES	COc1ccnc(c1)C(=O)=O	Sigma-Aldrich
InChI Key	UELRAKDBDJRXST-UHFFFAOYSA-N	Sigma-Aldrich

Spectroscopic Characterization

Full spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for identity confirmation. While detailed spectra are beyond the scope of this guide, these analytical datasets are publicly available through chemical suppliers and databases such as ChemicalBook for reference.[7]

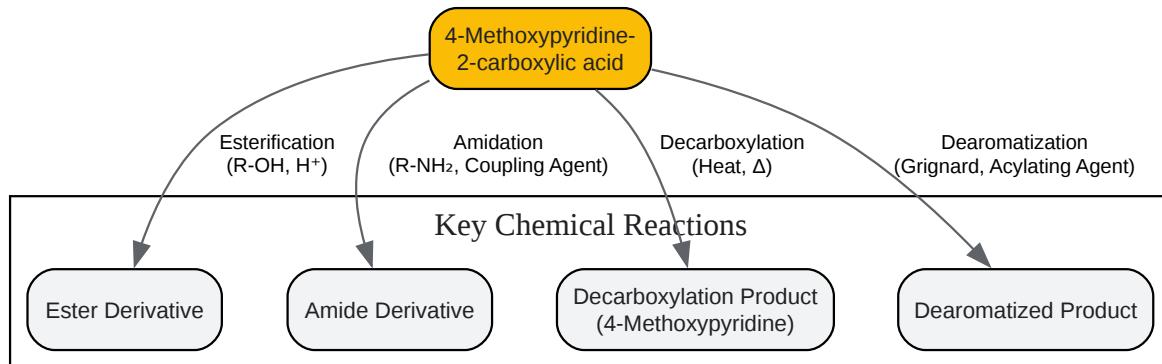
Synthesis and Production

The synthesis of 4-methoxypyridine-2-carboxylic acid can be approached through several routes, typically starting from more common pyridine derivatives. One common strategy involves the oxidation of a methyl group at the 2-position and subsequent introduction of the methoxy group at the 4-position.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 4-methoxypyridine-2-carboxylic acid.

Protocol: Conceptual Synthesis from 4-Nitropicolinic Acid


This protocol outlines a generalized procedure for the synthesis via nucleophilic aromatic substitution, a common method for functionalizing pyridine rings.

- Activation: The starting material, 4-nitropicolinic acid (or its ester derivative), is dissolved in a suitable polar aprotic solvent like DMF or DMSO. The nitro group is a strong electron-withdrawing group, which activates the 4-position for nucleophilic attack.
- Methoxide Preparation: A solution of sodium methoxide (NaOMe) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Nucleophilic Substitution: The sodium methoxide solution is added dropwise to the solution of the 4-nitropyridine derivative at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The methoxide ion displaces the nitro group.
- Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Hydrolysis: Upon completion, the reaction is quenched with water. If an ester was used, the mixture is then acidified (e.g., with HCl) and heated to hydrolyze the ester to the carboxylic acid.
- Purification: The crude product is extracted into an organic solvent. Final purification is typically achieved by recrystallization from a suitable solvent system to yield pure 4-methoxypyridine-2-carboxylic acid.^[2]

Causality Note: The choice of a 4-nitro substituted precursor is strategic. The nitro group is an excellent leaving group and strongly activates the para-position for nucleophilic aromatic substitution (SNAr), facilitating the introduction of the methoxide nucleophile.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is governed by its three key functional components: the carboxylic acid, the pyridine ring, and the methoxy group. This allows for a diverse range of chemical transformations.

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for 4-methoxypyridine-2-carboxylic acid.

Key Experimental Protocols

A. Amide Coupling (Amidation)

Pyridine-2-carboxylic acids can be challenging to couple due to the proximity of the basic nitrogen atom and the risk of decarboxylation at elevated temperatures.^[8] The use of modern coupling agents at low temperatures is crucial for high yields.

- Acid Activation: Dissolve 4-methoxypyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
- Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid by forming the active ester.
- Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

- Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS. The reaction is typically complete within a few hours.[\[8\]](#)
- Purification: Perform an aqueous workup to remove water-soluble byproducts. The final product is typically purified by column chromatography on silica gel.

Trustworthiness Insight: Pre-activation of the carboxylic acid with HATU before adding the amine is a self-validating step. It ensures the most reactive species is formed prior to introducing the nucleophile, minimizing side reactions and maximizing the efficiency of the desired amide bond formation.

B. Fischer Esterification

Direct esterification using an alcohol and a strong acid catalyst can be effective, though yields may be hampered by the protonation of the pyridine nitrogen.

- Suspend 4-methoxypyridine-2-carboxylic acid in the desired alcohol (e.g., methanol, ethanol), which acts as both solvent and reagent.
- Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or thionyl chloride ($SOCl_2$).
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
- Neutralize the residue with a mild base (e.g., saturated $NaHCO_3$ solution) and extract the ester product with an organic solvent like ethyl acetate.
- Dry the organic layer (e.g., over $MgSO_4$), filter, and concentrate to yield the crude ester, which can be further purified by chromatography.

Applications in Drug Discovery and Materials Science

4-Methoxypyridine-2-carboxylic acid is more than a simple intermediate; it is an enabling tool for creating high-value molecules.

- Pharmaceutical Development: It is a foundational component in the synthesis of novel therapeutic agents. Its structure is found in molecules designed as anti-inflammatory, analgesic, and antimicrobial agents.[4][9] A significant application is its use as a precursor to diacid analogs that have been investigated as inhibitors of glycogen phosphorylase, an enzyme implicated in type 2 diabetes.[2][5]
- Coordination Chemistry and Catalysis: The pyridine-carboxylic acid motif is an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the creation of metal complexes for catalysis. For example, it has been used to prepare ruthenium-based catalysts for allylation reactions.[2][5]
- Agrochemicals: The pyridine scaffold is prevalent in modern agrochemicals. This compound serves as a building block for creating new herbicides and pesticides with enhanced efficacy. [4][9]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

- Hazard Identification: 4-Methoxypyridine-2-carboxylic acid is classified as an irritant.[1] The relevant GHS hazard statements are:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, chemical-resistant gloves, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

References

- 4-Methoxypyridine-2-carboxylic acid methyl ester. (2024). ChemBK. [\[Link\]](#)
- 4-Methoxypyridine-2-carboxylic acid. (n.d.).
- MSDS of 4-Methoxy-pyridine-2-carboxylic acid hydrazide. (2014). Capot Chemical Co.,Ltd. [\[Link\]](#)
- Methyl 4-methoxypyridine-2-carboxylate. (n.d.).
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry. [\[Link\]](#)
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
- Process for producing pyridine carboxylic acids. (n.d.).
- 2-Methoxypyridine-4-carboxylic acid. (n.d.). J&K Scientific LLC. [\[Link\]](#)
- pKa Data Compiled by R. Williams. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 29082-91-5: 4-methoxypyridine-2-carboxylic acid [cymitquimica.com]
- 3. CAS 103946-54-9: 4'-Methyl[2,2'-bipyridine]-4-carboxylic a... [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID(29082-91-5) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]

- To cite this document: BenchChem. [4-methoxypyridine-2-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157309#4-methoxypyridine-2-carboxylic-acid-properties\]](https://www.benchchem.com/product/b157309#4-methoxypyridine-2-carboxylic-acid-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com